5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile

Description

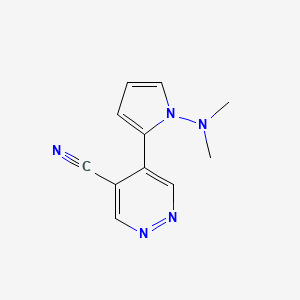

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is a heterocyclic compound that contains both pyridazine and pyrrole rings

Properties

CAS No. |

919785-71-0 |

|---|---|

Molecular Formula |

C11H11N5 |

Molecular Weight |

213.24 g/mol |

IUPAC Name |

5-[1-(dimethylamino)pyrrol-2-yl]pyridazine-4-carbonitrile |

InChI |

InChI=1S/C11H11N5/c1-15(2)16-5-3-4-11(16)10-8-14-13-7-9(10)6-12/h3-5,7-8H,1-2H3 |

InChI Key |

AVDWHDLOLOSEIB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N1C=CC=C1C2=CN=NC=C2C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-(dimethylamino)pyrrole with a pyridazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Cyclization: Cyclization reactions can occur under specific conditions, forming new ring structures that may have different properties and applications

Scientific Research Applications

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile can be compared with other similar compounds, such as:

Imidazo[4,5-b]pyridine derivatives: These compounds share structural similarities and have comparable applications in medicinal chemistry and material science.

Imidazo[1,5-a]pyridine derivatives: These compounds are also used in drug design and organic synthesis, but they may have different biological activities and properties.

Pyrazolo[3,4-b]pyridine derivatives: These compounds are studied for their potential as therapeutic agents and their ability to interact with various biological targets .

Biological Activity

5-(1-(Dimethylamino)-1H-pyrrol-2-yl)pyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological effects and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a pyridazine ring, a pyrrole moiety, and a carbonitrile functional group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12N4

- Molecular Weight : 216.24 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and Ki67.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.3 | Apoptosis induction |

| A549 | 12.7 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which has been evaluated using lipopolysaccharide (LPS)-induced inflammation models in macrophages. The results indicate that treatment with this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) assays revealed that it effectively scavenges free radicals, which may contribute to its overall therapeutic profile.

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of this compound. These derivatives were tested for their potency against different cancer types and inflammatory conditions. The study found that certain modifications to the pyrrole ring enhanced both anticancer and anti-inflammatory activities.

Research Findings

Several research articles have documented the biological activities associated with this compound:

- DYRK1A Inhibition : A study indicated that derivatives of this compound could inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), a target implicated in neurodegenerative diseases. The inhibition was confirmed through enzymatic assays showing nanomolar-level activity.

- Neuroprotective Effects : Additional research suggested neuroprotective properties, with potential applications in treating Alzheimer’s disease through modulation of tau phosphorylation pathways.

- Synthetic Approaches : Various synthetic routes have been developed for producing this compound, emphasizing its accessibility for further pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.